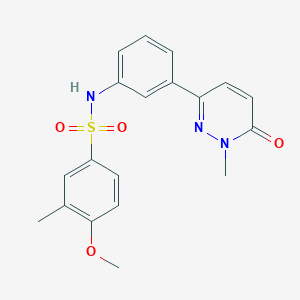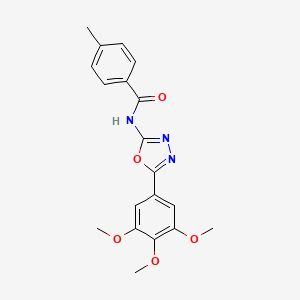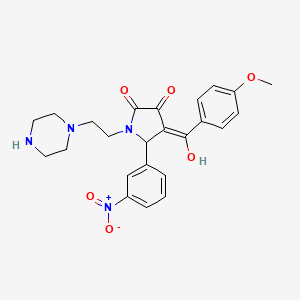
N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride” is a chemical compound with the CAS Number: 1173402-64-6 . Its IUPAC name is (1Z)-4-amino-1-phenyl-1-butanone oxime hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H14N2O.ClH/c11-8-4-7-10 (12-13)9-5-2-1-3-6-9;/h1-3,5-6,10H,4,7-8,11H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 214.69 . It is a powder that is stored at room temperature .Mécanisme D'action
The mechanism of action of N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride involves the formation of a stable complex with the tyrosyl radical of ribonucleotide reductase, which inhibits the enzyme activity. This results in the depletion of deoxyribonucleotide triphosphate (dNTP) pools in cancer cells, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, induction of apoptosis, and suppression of tumor growth. This compound has also been shown to have anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride in lab experiments is its high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, this compound has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride, including:
1. Developing more efficient synthesis methods for this compound to improve its yield and purity.
2. Investigating the potential of this compound as a therapeutic agent for other diseases, such as inflammatory disorders.
3. Exploring the use of this compound as a tool for studying the mechanism of action of ribonucleotide reductase.
4. Developing new derivatives of this compound with improved solubility and bioavailability.
5. Investigating the potential of this compound as a radiosensitizer in cancer therapy.
In conclusion, this compound is a promising compound with potential applications in various fields of science. Further research is needed to fully understand its mechanism of action and to explore its therapeutic potential.
Méthodes De Synthèse
N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride can be synthesized through the condensation reaction of hydroxylamine hydrochloride and 4-phenyl-1-butanone in the presence of a catalyst such as sodium methoxide. The reaction yields this compound as a white crystalline solid with a melting point of around 215-218°C.
Applications De Recherche Scientifique
N-(4-Amino-1-phenylbutylidene)hydroxylamine hydrochloride has been extensively studied for its potential therapeutic applications, especially in the treatment of cancer. Several studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme ribonucleotide reductase, which is essential for DNA synthesis.
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These codes indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These codes provide safety advice on prevention, response, storage, and disposal.
Propriétés
IUPAC Name |
(NZ)-N-(4-amino-1-phenylbutylidene)hydroxylamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c11-8-4-7-10(12-13)9-5-2-1-3-6-9;/h1-3,5-6,13H,4,7-8,11H2;1H/b12-10-; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCOAVIGDKVPRM-BBJSDXRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2947703.png)


![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2947708.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2947709.png)



![(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2947720.png)

![1-(Phenylmethoxymethyl)spiro[3.3]heptan-3-one](/img/structure/B2947722.png)

![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947724.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2947725.png)
